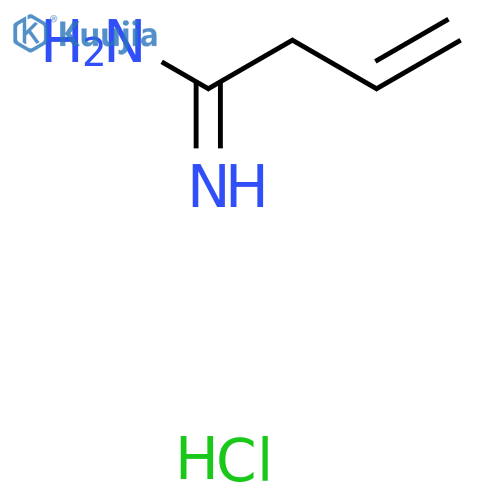Cas no 1171533-73-5 (3-Butenimidamide, hydrochloride (1:1))

1171533-73-5 structure
商品名:3-Butenimidamide, hydrochloride (1:1)
CAS番号:1171533-73-5
MF:C4H9ClN2
メガワット:120.580659627914
MDL:MFCD11656837
CID:5176874
3-Butenimidamide, hydrochloride (1:1) 化学的及び物理的性質
名前と識別子
-
- Vinylacetamidine hydrochloride
- 3-Butenimidamide, hydrochloride (1:1)
-
- MDL: MFCD11656837
- インチ: 1S/C4H8N2.ClH/c1-2-3-4(5)6;/h2H,1,3H2,(H3,5,6);1H
- InChIKey: BZXOEVRVMWQVPG-UHFFFAOYSA-N
- ほほえんだ: Cl.NC(CC=C)=N
計算された属性
- 水素結合ドナー数: 3
- 水素結合受容体数: 1
- 重原子数: 7
- 回転可能化学結合数: 2
- 複雑さ: 65.9
- トポロジー分子極性表面積: 49.9
3-Butenimidamide, hydrochloride (1:1) 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| abcr | AB289189-1 g |
Vinylacetamidine hydrochloride |
1171533-73-5 | 1 g |
€469.50 | 2023-07-20 | ||
| abcr | AB289189-1g |
Vinylacetamidine hydrochloride; . |
1171533-73-5 | 1g |
€469.50 | 2025-02-16 |
3-Butenimidamide, hydrochloride (1:1) 関連文献
-
Yuexia Zhang,Xingxing Wu,Lin Hao,Zeng Rong Wong,Sherman J. L. Lauw,Song Yang,Richard D. Webster Org. Chem. Front., 2017,4, 467-471
-
Miguel A. C. Teixeira,Steve Arscott,Simon J. Cox Soft Matter, 2018,14, 5369-5382
-
Tiddo J. Mooibroek,Martin Lutz,Anthony L. Spek,Elisabeth Bouwman Dalton Trans., 2010,39, 11027-11034
-
Lucy Ping,Da Sol Chung,Jean Bouffard,Sang-gi Lee Chem. Soc. Rev., 2017,46, 4299-4328
-
William Barrett,Somaye Nasr,Jing Shen,Yongfeng Hu,Robert E. Hayes,Robert W. J. Scott,Natalia Semagina Catal. Sci. Technol., 2020,10, 4229-4236
1171533-73-5 (3-Butenimidamide, hydrochloride (1:1)) 関連製品
- 2309474-13-1((4-Cyano-1,1-dioxothian-4-yl)methanesulfonamide)
- 330191-13-4(N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)cyclohexanecarboxamide)
- 34582-33-7(1-(tert-Butyl) 5-methyl L-glutamate hydrochloride)
- 4770-00-7(3-cyano-4-nitroindole)
- 1568072-56-9((1R)-1-(4-fluoro-1H-indol-3-yl)ethan-1-ol)
- 1934808-00-0(7-amino-2,3-dihydro-1H-indene-4-carboxylic acid)
- 1807017-78-2(Ethyl 3-aminomethyl-2-cyano-4-nitrophenylacetate)
- 2137682-10-9(5-(3-Methylidenepyrrolidin-1-yl)pyridine-2-carbaldehyde)
- 1806446-46-7(1-Bromo-1-(2-bromo-4-nitrophenyl)propan-2-one)
- 1261839-48-8(2,5-Difluoro-4-(difluoromethyl)phenol)
推奨される供給者
Amadis Chemical Company Limited
(CAS:1171533-73-5)3-Butenimidamide, hydrochloride (1:1)

清らかである:99%
はかる:1g
価格 ($):278.0